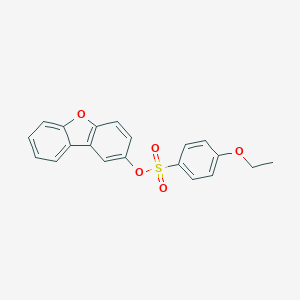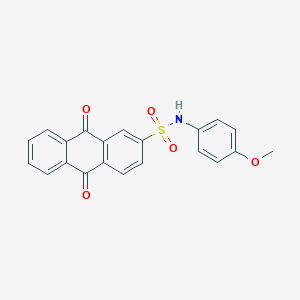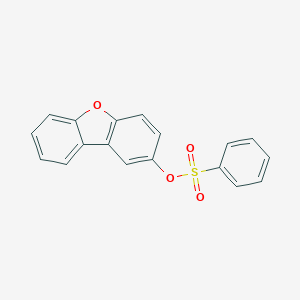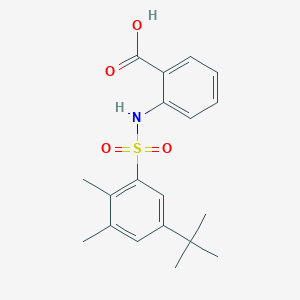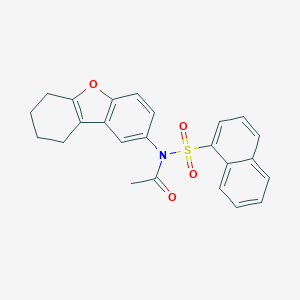
N-(2,5-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photooxidative Polymerization
The compound has been studied in the context of photo-oxidative polymerization. Specifically, aromatic nitriles have been used as sensitizers in the photo-oxidation of bis(3,5-dimethylphenyl) disulfide, with 9,10-dicyanoanthracene acting as an electron mediator. This photo-redox system has enabled efficient formation of poly(thio-2,6-dimethyl-1,4-phenylene) through electrophilic reactions in photo-oxidation processes (Yamamoto, Oyaizu, & Tsuchida, 1994).
Electrochemiluminescent Properties in Water
Research has been conducted on hydrophilic diarylanthracenes, including 9,10-bis(N-methylimidazolium-3-propoxyphenyl)anthracene (DAA1) and 9,10-bis(N-methylimidazolium-3-propoxy-2,6-dimethylphenyl)anthracene (DAA2), which are soluble in water and exhibit similar optical properties to parent 9,10-diphenylanthracene. These compounds demonstrate stability against reactions with singlet oxygen and OH(-) ions, showcasing stable electrochemiluminescent (ECL) emission in aqueous media (Natarajan & Schmittel, 2012).
Semiconductor Applications
The compound has been explored for its application in semiconductors. Studies on 2,6-bis((4-hexylphenyl)ethynyl)-9,10-bis(phenylethynyl)anthracene have revealed that substitution at the 9,10-positions of the anthracene ring enhances J-aggregated intermolecular interactions, leading to improved semiconductor properties, such as higher hole mobility in thin-film transistor devices (Hur et al., 2011).
Photovoltaic Applications
The compound's derivatives have been utilized in organic photovoltaic cells. For instance, star-shaped molecules based on 2,6,9,10-tetra(prop-1-yn-1-yl)anthracene have shown promise in solution-processed photovoltaic cells, demonstrating high hole mobility and reproducible power conversion efficiencies (Shin et al., 2014).
Synthesis of Optically Active Derivatives
The compound has been synthesized in optically active forms, like 1,5-dimethoxycarbonyl-9,10-dihydro-9,10-ethenoanthracene, and used for further transformations into various substituent groups. This synthesis pathway is significant for creating C2-symmetrical etheno- and ethanoanthracene derivatives (Tatemitsu, Ogura, & Nakagawa, 1973).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-7-8-14(2)20(11-13)23-28(26,27)15-9-10-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRVOAPBFKRNLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491785.png)
![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)
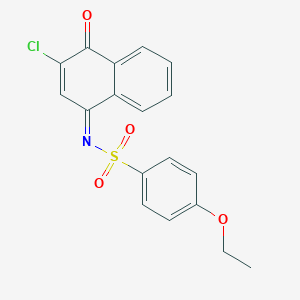
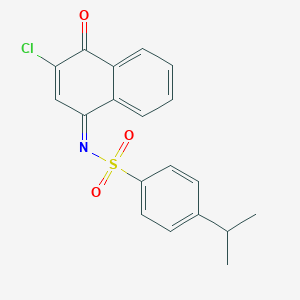
![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)

